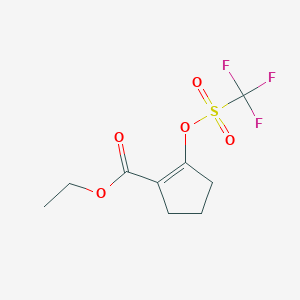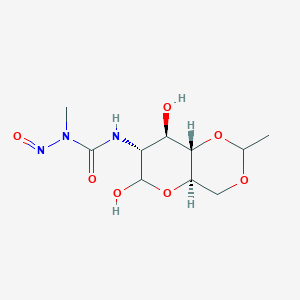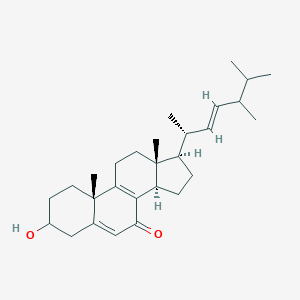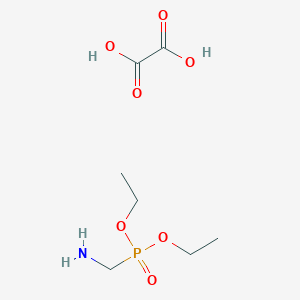![molecular formula C9H11NS B038119 5-Isopropyl-5H-thieno[2,3-c]pyrrole CAS No. 119198-72-0](/img/structure/B38119.png)
5-Isopropyl-5H-thieno[2,3-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. It is a five-membered ring that contains both sulfur and nitrogen atoms and has a fused pyrrole and thiophene ring system. This compound exhibits interesting pharmacological properties and has been studied extensively for its potential use in drug discovery.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-5H-thieno[2,3-c]pyrrole is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of RNA polymerase, which is involved in protein synthesis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Isopropyl-5H-thieno[2,3-c]pyrrole in lab experiments include its potent pharmacological properties, its ability to inhibit various cellular processes, and its potential use in drug discovery. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-Isopropyl-5H-thieno[2,3-c]pyrrole. One direction is to further investigate its potential use in drug discovery, particularly for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular proteins and enzymes. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Synthesemethoden
The synthesis of 5-Isopropyl-5H-thieno[2,3-c]pyrrole can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-isopropylthiophene with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dibromo-3-isopropylthiophene with 1,2-diaminobenzene in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-5H-thieno[2,3-c]pyrrole has been extensively studied for its potential use in drug discovery. It exhibits a wide range of pharmacological properties, including antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus in vitro.
Eigenschaften
CAS-Nummer |
119198-72-0 |
|---|---|
Molekularformel |
C9H11NS |
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
5-propan-2-ylthieno[2,3-c]pyrrole |
InChI |
InChI=1S/C9H11NS/c1-7(2)10-5-8-3-4-11-9(8)6-10/h3-7H,1-2H3 |
InChI-Schlüssel |
KYSABJFDEWSQSH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CSC2=C1 |
Kanonische SMILES |
CC(C)N1C=C2C=CSC2=C1 |
Synonyme |
5H-Thieno[2,3-c]pyrrole,5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




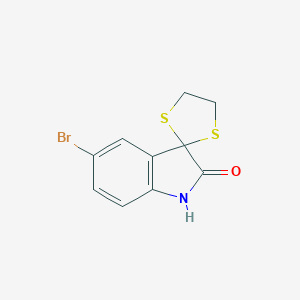
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)



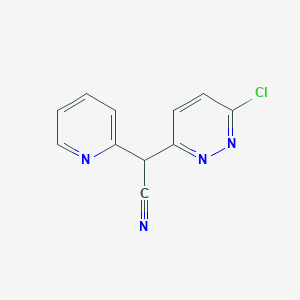
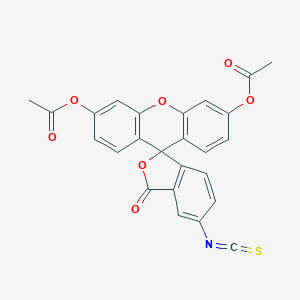
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
